molecular formula C14H14N4O3 B5910510 N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide

N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide

Cat. No. B5910510
M. Wt: 286.29 g/mol
InChI Key: BURIFANWPNGURI-IUXPMGMMSA-N
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Description

N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide, also known as DM-PCH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DM-PCH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been used as a plant growth regulator and as a pesticide. In materials science, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been used to synthesize novel materials with unique properties.

Mechanism of Action

N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes such as cell growth, inflammation, and microbial infection. The exact mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to exhibit various biochemical and physiological effects in different organisms. In mammals, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to inhibit the growth of cancer cells and reduce inflammation. In plants, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to regulate plant growth and improve crop yield. In bacteria, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to inhibit the growth of various pathogenic bacteria.

Advantages and Limitations for Lab Experiments

N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits potent biological activity at low concentrations. However, one of the limitations is that it is not very water-soluble, which can make it difficult to use in aqueous systems. Another limitation is that it can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the field of materials science, such as the synthesis of novel materials with unique properties. Additionally, further research is needed to determine the optimal conditions for the use of N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide in various applications, such as in medicine and agriculture.

Synthesis Methods

The synthesis of N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide is a multi-step process that involves the condensation of 2,3-dimethoxybenzaldehyde and pyrazinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide in its pure form.

properties

IUPAC Name

N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-20-12-5-3-4-10(13(12)21-2)8-17-18-14(19)11-9-15-6-7-16-11/h3-9H,1-2H3,(H,18,19)/b17-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIFANWPNGURI-IUXPMGMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N\NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

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